molecular formula C16H17FN4O2S B6538107 1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide CAS No. 1173516-35-2

1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide

Cat. No.: B6538107
CAS No.: 1173516-35-2
M. Wt: 348.4 g/mol
InChI Key: BUDWWFUHLZHDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a pyrazole ring linked via a carboxamide group to a dihydro-1,3-benzothiazole core. Key structural features include:

  • Z-configuration at the benzothiazole-imine bond, influencing stereoelectronic interactions .
  • 1-Ethyl group on the pyrazole, contributing to metabolic stability .

Benzothiazoles and pyrazoles are pharmacologically significant; benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties, while pyrazoles modulate enzyme activity (e.g., cyclooxygenase) . The combination of these moieties suggests dual mechanisms of action, though specific biological data for this compound remain under investigation.

Properties

IUPAC Name

1-ethyl-N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-3-20-8-7-12(19-20)15(22)18-16-21(9-10-23-2)14-11(17)5-4-6-13(14)24-16/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWWFUHLZHDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzothiazole Substituents Pyrazole Substituents Molecular Weight (g/mol) Key Features Biological Activities
Target Compound 4-Fluoro, 3-(2-methoxyethyl) 1-Ethyl ~418.4* Z-configuration, enhanced solubility Hypothesized: Antimicrobial, anticancer
1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide () 4-Fluoro 1-Ethyl 304.34 Simpler substitution pattern Antimicrobial, anti-inflammatory
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide () 4,6-Difluoro 1-Methyl ~403.3 Pyridinylmethyl group Potential kinase inhibition
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide () 4,6-Difluoro Chromene-carboxamide ~428.4 Chromene ring fused to carboxamide Enhanced π-stacking, antitumor activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides () None (parent benzothiazole) Morpholinoethylamino ~450.5 Flexible linker for receptor binding Antiproliferative

*Estimated based on structural analogs.

Key Insights:

Difluoro-substituted benzothiazoles () exhibit stronger electron-withdrawing effects, which may increase metabolic stability but reduce solubility.

Stereochemical Influence: The Z-configuration in the target compound and derivatives optimizes spatial alignment for target binding, unlike non-stereospecific analogs (e.g., ) .

Biological Activity Trends: Chromene-fused derivatives () show pronounced antitumor activity due to intercalation with DNA . Morpholinoethylamino-linked compounds () demonstrate broader receptor interactions, suggesting versatility in drug design .

Research Findings and Uniqueness

The target compound’s 3-(2-methoxyethyl)-4-fluoro-benzothiazole moiety distinguishes it from analogs:

  • Enhanced Solubility : The methoxyethyl group increases polarity, addressing a common limitation of benzothiazole derivatives .
  • Selective Binding : The Z-configuration and fluorine placement may favor interactions with kinases or DNA repair enzymes, as seen in fluorinated benzothiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.